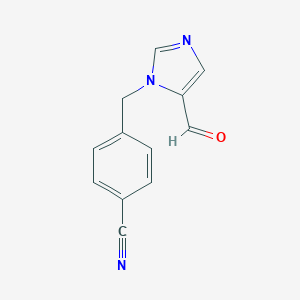

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile

Vue d'ensemble

Description

Le 1-(4-cyanobenzyl)-5-formyl-1H-imidazole est un composé hétérocyclique qui présente un cycle imidazole substitué par un groupe 4-cyanobenzyl et un groupe formyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 1-(4-cyanobenzyl)-5-formyl-1H-imidazole implique généralement la réaction du bromure de 4-cyanobenzyl avec le 5-formyl-1H-imidazole dans des conditions basiques. La réaction est généralement effectuée dans un solvant aprotique polaire tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) avec une base telle que le carbonate de potassium ou l’hydrure de sodium pour faciliter la réaction de substitution nucléophile .

Méthodes de production industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sur colonne sont utilisées pour obtenir le composé souhaité avec une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-(4-cyanobenzyl)-5-formyl-1H-imidazole subit diverses réactions chimiques, notamment :

Oxydation : Le groupe formyle peut être oxydé en acide carboxylique à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le groupe formyle peut être réduit en groupe hydroxyméthyle à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le cycle imidazole peut subir des réactions de substitution électrophile, en particulier en position 2, avec des réactifs tels que les halogènes ou les groupes nitro

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.

Substitution : Halogènes (par exemple, le brome) en présence d’un catalyseur acide de Lewis

Principaux produits formés :

Oxydation : Acide 1-(4-cyanobenzyl)-5-carboxylique-1H-imidazole.

Réduction : 1-(4-cyanobenzyl)-5-hydroxyméthyl-1H-imidazole.

Substitution : 2-bromo-1-(4-cyanobenzyl)-5-formyl-1H-imidazole

Applications de la recherche scientifique

Le 1-(4-cyanobenzyl)-5-formyl-1H-imidazole a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour son potentiel en tant qu’inhibiteur enzymatique ou modulateur des récepteurs.

Médecine : Exploré pour ses propriétés anticancéreuses et antimicrobiennes.

Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les catalyseurs .

Applications De Recherche Scientifique

1-(4-Cyanobenzyl)-5-formyl-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts .

Mécanisme D'action

Le mécanisme d’action du 1-(4-cyanobenzyl)-5-formyl-1H-imidazole implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l’activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en interagissant avec le domaine de liaison du récepteur. Ces interactions peuvent entraîner des modifications des voies cellulaires et des processus biologiques .

Composés similaires :

1-(4-cyanobenzyl)-1H-imidazole : Il lui manque le groupe formyle, ce qui le rend moins réactif dans certaines réactions chimiques.

1-(4-cyanobenzyl)-1H-indole : Il contient un cycle indole au lieu d’un cycle imidazole, ce qui conduit à des activités biologiques différentes.

Bromure de 4-cyanobenzyl : Utilisé comme précurseur dans la synthèse du 1-(4-cyanobenzyl)-5-formyl-1H-imidazole

Unicité : Le 1-(4-cyanobenzyl)-5-formyl-1H-imidazole est unique en raison de la présence à la fois du groupe 4-cyanobenzyl et du groupe formyle, qui confèrent une réactivité chimique et une activité biologique distinctes. La combinaison de ces groupes fonctionnels permet des applications polyvalentes dans divers domaines, ce qui en fait un composé précieux pour la recherche et le développement .

Comparaison Avec Des Composés Similaires

1-(4-Cyanobenzyl)-1H-imidazole: Lacks the formyl group, making it less reactive in certain chemical reactions.

1-(4-Cyanobenzyl)-1H-indole: Contains an indole ring instead of an imidazole ring, leading to different biological activities.

4-Cyanobenzyl bromide: Used as a precursor in the synthesis of 1-(4-Cyanobenzyl)-5-formyl-1H-imidazole

Uniqueness: 1-(4-Cyanobenzyl)-5-formyl-1H-imidazole is unique due to the presence of both the 4-cyanobenzyl and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Activité Biologique

4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features an imidazole ring connected to a benzonitrile moiety through a methylene bridge. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as chromatography for purification.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives, including this compound, exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |

| Related imidazole derivatives | Antifungal | Candida albicans |

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Study : A study involving macrophage cell lines demonstrated that treatment with this compound significantly decreased the levels of nitric oxide and TNF-alpha, markers of inflammation.

Anticancer Activity

Imidazole derivatives are increasingly recognized for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Research Findings :

A recent investigation into the compound's effects on human cancer cell lines revealed:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cancer types.

- Mechanism : The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells.

Key Mechanisms :

- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory and metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors may alter signaling cascades associated with inflammation and cancer progression.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to establish its viability as a drug candidate.

| Parameter | Observations |

|---|---|

| Absorption | Moderate |

| Distribution | High tissue affinity |

| Metabolism | Liver-mediated |

| Excretion | Renal |

Propriétés

IUPAC Name |

4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUOEEKBBOOOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=NC=C2C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442752 | |

| Record name | 4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183500-37-0 | |

| Record name | 4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183500-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((5-Formyl-1H-imidazol-1-yl)methyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183500370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(5-formylimidazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((5-FORMYL-1H-IMIDAZOL-1-YL)METHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63M9BY29L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.